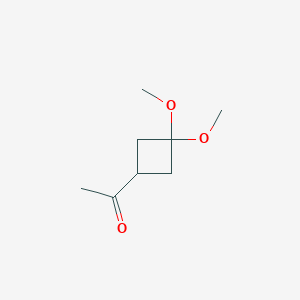![molecular formula C7H7ClN4O B1457105 5-Chloro-3-méthyl-1,2,3,4-tétrahydropyrimido[4,5-d]pyrimidin-2-one CAS No. 893444-55-8](/img/structure/B1457105.png)
5-Chloro-3-méthyl-1,2,3,4-tétrahydropyrimido[4,5-d]pyrimidin-2-one
Vue d'ensemble
Description
5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one is a useful research compound. Its molecular formula is C7H7ClN4O and its molecular weight is 198.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-methyl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale
Ce composé s'est avéré prometteur dans le développement de nouveaux produits pharmaceutiques. Sa structure se prête à des modifications qui peuvent conduire à la découverte de nouveaux agents thérapeutiques. Par exemple, ses analogues ont été étudiés pour leur potentiel d'inhibiteurs de kinases, ce qui pourrait être bénéfique dans le traitement du cancer .
Agriculture
En agriculture, les dérivés du composé pourraient être explorés pour leur utilisation comme régulateurs de croissance ou pesticides. La structure chimique permet une interaction avec les systèmes biologiques, ce qui pourrait être exploité pour protéger les cultures des ravageurs ou des maladies .
Science des matériaux
Les propriétés uniques de ce composé en font un candidat pour la création de nouveaux matériaux ayant des caractéristiques spécifiques. Il pourrait être utilisé comme précurseur pour synthétiser des polymères ou des revêtements ayant les propriétés thermiques ou électriques souhaitées .
Sciences de l'environnement
En raison de sa réactivité potentielle, ce composé pourrait être utilisé dans les processus de remédiation environnementale. Il pourrait être impliqué dans la synthèse de composés capables de neutraliser ou de dégrader les polluants .
Biochimie
En biochimie, ce composé pourrait être utilisé comme élément constitutif de la synthèse d'analogues de nucléotides. Ces analogues peuvent être essentiels pour étudier les mécanismes de réplication et de réparation de l'ADN, ou pour le développement de médicaments antiviraux .
Chimie analytique
En tant que standard dans les procédures analytiques, ce composé pourrait aider à l'étalonnage des instruments ou au développement de nouvelles techniques analytiques, telles que la chromatographie ou la spectrométrie de masse, en raison de sa structure et de ses propriétés bien définies .
Propriétés
IUPAC Name |
5-chloro-3-methyl-1,4-dihydropyrimido[4,5-d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-12-2-4-5(8)9-3-10-6(4)11-7(12)13/h3H,2H2,1H3,(H,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCMFZRZYZQHSPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(NC1=O)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid](/img/structure/B1457028.png)





![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol](/img/structure/B1457038.png)





